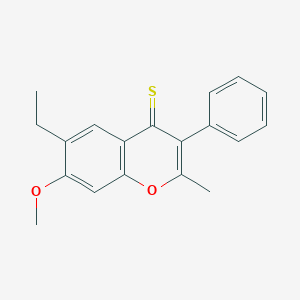

1-tert-butyl 3-methyl (3R,4R)-4-methylpyrrolidine-1,3-dicarboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

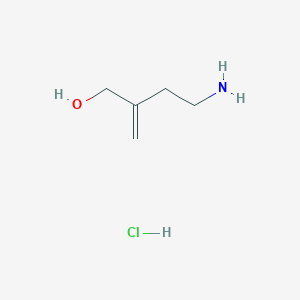

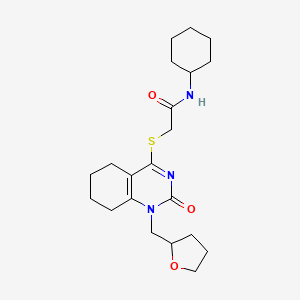

1-tert-butyl 3-methyl (3R,4R)-4-methylpyrrolidine-1,3-dicarboxylate, also known as TMC-1, is a compound that has gained attention in the scientific community due to its potential therapeutic applications. It belongs to the class of pyrrolidine carboxylates and has been studied for its ability to modulate certain receptors in the brain.

Wissenschaftliche Forschungsanwendungen

Synthesis and Chiral Applications

1-tert-butyl 3-methyl (3R,4R)-4-methylpyrrolidine-1,3-dicarboxylate and its analogs have been synthesized from basic amino acids and utilized in various asymmetric syntheses, demonstrating their versatility as chiral auxiliaries or building blocks in the construction of complex molecules. For instance, derivatives synthesized from L-aspartic acid have been applied on a large scale for the synthesis of chiral aminopyrrolidines, highlighting their role in producing enantiomerically pure compounds with high diastereoselectivity (Yoshida et al., 1996). Similarly, N-tert-butanesulfinyl imines derived from tert-butanesulfinamide showcase their use as intermediates for the asymmetric synthesis of a broad spectrum of amines, emphasizing the compound's utility in generating chiral amines (Ellman et al., 2002).

Catalysis and Phase-Transfer Reactions

The compound and its related structures have found applications in catalytic processes and phase-transfer reactions. For example, tert-butyl esters and 3-cyanopyrrolidines have been prepared through phase-transfer-catalyzed reactions, indicating the potential of these compounds in facilitating chemical transformations under phase-transfer conditions (Pashkuleva et al., 2000).

Multicomponent Reactions and Tautomerism Studies

The versatility of this compound is further demonstrated in multicomponent reactions, where its derivatives are crucial in the synthesis of polysubstituted aminopyrroles and their bicyclic analogues. Such applications underline the compound's role in enabling complex chemical syntheses (Qiu et al., 2017). Moreover, studies on 3-hydroxypyrroles have elucidated the tautomerism of derivatives, providing valuable insights into the factors governing the tautomeric balance of such compounds (Momose et al., 1979).

NMR Tagging and Ligand Synthesis

The compound's derivatives have also been explored as NMR tags for studying high-molecular-weight systems and measuring ligand binding affinities, showcasing their potential in biochemical research (Chen et al., 2015). Additionally, the synthesis of tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate, an intermediate in drug development, underscores the utility of this chemical class in pharmaceutical research (Xin-zhi, 2011).

Eigenschaften

IUPAC Name |

1-O-tert-butyl 3-O-methyl (3R,4R)-4-methylpyrrolidine-1,3-dicarboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO4/c1-8-6-13(7-9(8)10(14)16-5)11(15)17-12(2,3)4/h8-9H,6-7H2,1-5H3/t8-,9-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLOLMQZWHOQIEZ-IUCAKERBSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CC1C(=O)OC)C(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CN(C[C@@H]1C(=O)OC)C(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3,4-Dihydro-1H-pyrrolo[2,1-c][1,4]thiazine-8-carboxylic acid](/img/structure/B2504086.png)

![1-[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-2-pyridin-3-ylethanone](/img/structure/B2504089.png)

![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-5-nitrofuran-2-carboxamide](/img/structure/B2504092.png)

![6-chloro-3-(2,2,6,6-tetramethylpiperidin-4-yl)-3,4-dihydro-2H-[1,3]oxazino[5,6-h]quinoline](/img/structure/B2504094.png)

![Ethyl 4-[2-(cyclopentylamino)-2-oxoethoxy]-1-(4-fluorophenyl)-6-oxopyridazine-3-carboxylate](/img/structure/B2504102.png)